molecular formula C7H5ClN4O B1384398 2-Amino-6-chloropyrido[3,2-d]pyrimidin-4(1H)-one CAS No. 897359-74-9

2-Amino-6-chloropyrido[3,2-d]pyrimidin-4(1H)-one

Cat. No. B1384398
M. Wt: 196.59 g/mol
InChI Key: QDLDKZFCEXVVSU-UHFFFAOYSA-N
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Description

“2-Amino-6-chloropyrido[3,2-d]pyrimidin-4(1H)-one” is a chemical compound with the molecular formula C7H5ClN4O . It has a molecular weight of 196.59 g/mol . The IUPAC name for this compound is 2-amino-6-chloro-3H-pyrido[3,2-d]pyrimidin-4-one .


Synthesis Analysis

The synthesis of 4-substituted-pyrido[2,3-d]pyrimidin-4(1H)-ones, which includes “2-Amino-6-chloropyrido[3,2-d]pyrimidin-4(1H)-one”, involves the oxidation of 4-substituted-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones. These are prepared from arylidenemalononitriles and 6-aminothiouracil .


Molecular Structure Analysis

The molecular structure of “2-Amino-6-chloropyrido[3,2-d]pyrimidin-4(1H)-one” can be represented by the canonical SMILES string: C1=CC(=NC2=C1N=C(NC2=O)N)Cl .


Physical And Chemical Properties Analysis

The compound “2-Amino-6-chloropyrido[3,2-d]pyrimidin-4(1H)-one” has a topological polar surface area of 80.4 Ų and a complexity of 267 . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has no rotatable bonds .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Researchers have synthesized derivatives of 2-Amino-6-chloropyrido[3,2-d]pyrimidin-4(1H)-one, exploring their potential as antimicrobial agents. These compounds exhibited moderate activity against Gram-positive, Gram-negative bacteria, and fungi at specific concentrations (J.V.Guna & D.M.Purohit, 2012).

Antimicrobial Properties of Pyrido[2,3-d]pyrimidin-4(1H)-ones

Another study focused on the antibacterial properties of 2-substituted pyrido[2,3-d]pyrimidin-4(1H)-ones. They demonstrated varying degrees of antibacterial activity against different bacterial strains (B. L. Narayana, A. R. Rao, P. S. Rao, 2009).

Potential Analgesic and Anti-inflammatory Agents

Derivatives of 4-substituted pyrido[2,3-d]pyrimidin-4(1H)-ones have been investigated for their analgesic and anti-inflammatory properties. Some showed promising results with lower ulcer indices compared to traditional drugs like aspirin and diclofenac (Abdel-Rhman B. A. El-Gazzar, H. Hafez, 2009).

Structural Studies

Crystallographic studies of various derivatives have been conducted to understand their structural properties. These studies provide insights into molecular dimensions, hydrogen bonding, and electronic structures, crucial for drug design (C. Glidewell et al., 2003).

Antitumor Activity

Certain derivatives have been synthesized and evaluated for their potential antitumor activities. These compounds were tested against various cancer cell lines, showing selective activities and paving the way for further cancer research (S. Sirakanyan et al., 2019).

properties

IUPAC Name

2-amino-6-chloro-3H-pyrido[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4O/c8-4-2-1-3-5(11-4)6(13)12-7(9)10-3/h1-2H,(H3,9,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLDKZFCEXVVSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1N=C(NC2=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00659996
Record name 2-Amino-6-chloropyrido[3,2-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-chloropyrido[3,2-d]pyrimidin-4(1H)-one

CAS RN

897359-74-9
Record name 2-Amino-6-chloropyrido[3,2-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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